Home > Products > Screening Compounds P87372 > Phenmetetrazine Hydrochloride
Phenmetetrazine Hydrochloride -

Phenmetetrazine Hydrochloride

Catalog Number: EVT-13235368
CAS Number:
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenmetetrazine hydrochloride is a central nervous system stimulant that belongs to the class of phenethylamines. It is primarily recognized for its potential use in the treatment of obesity and as an appetite suppressant. The compound is a derivative of tetrazine and has garnered attention due to its pharmacological effects, which include increased energy and alertness.

Source

Phenmetetrazine hydrochloride can be synthesized through various chemical processes involving precursor compounds. Its synthesis and characterization have been documented in scientific literature, highlighting its structural and functional properties.

Classification

Phenmetetrazine hydrochloride is classified as a stimulant and is categorized under controlled substances in several jurisdictions due to its potential for abuse and dependency. It is structurally related to other stimulants, such as amphetamines, but exhibits distinct pharmacological properties.

Synthesis Analysis

Methods

The synthesis of phenmetetrazine hydrochloride typically involves multi-step organic reactions. One common approach includes the reaction of 2-methylphenylacetone with hydrazine derivatives, followed by cyclization to form the tetrazole ring.

Technical Details

  1. Starting Materials: The synthesis often begins with 2-methylphenylacetone and hydrazine.
  2. Cyclization: The reaction proceeds through the formation of an intermediate hydrazone, which is then treated with an appropriate reagent to induce cyclization into the tetrazole structure.
  3. Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically achieved by treating the free base with hydrochloric acid in a suitable solvent.
Molecular Structure Analysis

Structure

The molecular formula of phenmetetrazine hydrochloride is C11H14ClN3C_{11}H_{14}ClN_3. The compound features a phenyl ring connected to a tetrazole moiety, which is characteristic of its structure.

Data

  • Molecular Weight: Approximately 227.7 g/mol
  • Chemical Structure: The compound's structure can be represented as follows:
Chemical Structure C6H5C(=O)C2H4N4\text{Chemical Structure }C_6H_5-C(=O)-C_2H_4-N_4
Chemical Reactions Analysis

Reactions

Phenmetetrazine hydrochloride undergoes various chemical reactions typical for stimulants, including oxidation and reduction processes.

Technical Details

  1. Oxidative Degradation: Under oxidative conditions, phenmetetrazine can degrade into various byproducts.
  2. Reaction with Acids: The compound readily forms salts with acids, enhancing its solubility and stability.
Mechanism of Action

Process

Phenmetetrazine hydrochloride primarily acts as a monoamine releasing agent, particularly affecting dopamine and norepinephrine levels in the brain.

Data

  • Dopaminergic Activity: Increases dopamine release in the synaptic cleft, leading to enhanced mood and energy levels.
  • Norepinephrine Release: Stimulates norepinephrine release, contributing to its appetite-suppressing effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: The melting point ranges from 188 °C to 190 °C.

Chemical Properties

  • Solubility: Soluble in water and alcohol, making it suitable for various pharmaceutical formulations.
  • Stability: Stable under normal conditions but may decompose under extreme temperatures or in the presence of strong acids or bases.
Applications

Scientific Uses

Phenmetetrazine hydrochloride has been utilized in clinical settings primarily for:

  • Obesity Treatment: As an appetite suppressant in weight management programs.
  • Research Studies: Investigating its effects on neurotransmitter systems and potential therapeutic applications in conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Historical Development and Regulatory Trajectory

Emergence in Mid-20th Century Pharmacotherapy

Phenmetrazine hydrochloride (chemical name: 3-methyl-2-phenylmorpholine hydrochloride) was first synthesized in 1952 by the German pharmaceutical company Boehringer-Ingelheim. Patented as Preludin, it entered clinical use in 1954 as an anorectic agent for obesity management. The compound was engineered as a structural analog of amphetamine, incorporating a morpholine ring to mitigate sympathomimetic side effects while retaining appetite-suppressing properties. Initial pharmacological studies demonstrated its mechanism as a norepinephrine-dopamine releasing agent (NDRA), with EC₅₀ values of 29–50 nM (NE) and 70–131 nM (DA), significantly weaker than dextroamphetamine but effective for weight loss at 50–75 mg/day doses [1] [4]. Clinical trials confirmed comparable efficacy to dextroamphetamine in reducing body weight, positioning it as a preferred alternative to amphetamines in mid-20th century weight management [1].

Transition from Therapeutic Agent to Controlled Substance

By the 1960s, phenmetrazine’s psychostimulant properties drove widespread recreational misuse. Users discovered that crushing and injecting Preludin tablets produced euphoric effects akin to cocaine or methamphetamine. Sweden documented the first major epidemic, where intravenous abuse earned street names like "Prellies." The drug’s pharmacokinetic profile—including 8-hour elimination half-life and 19% renal excretion of unmetabolized compound—facilitated sustained psychoactive effects [1] [4]. By 1971, the U.S. classified phenmetrazine under Schedule II of the Controlled Substances Act due to high abuse potential. Pharmaceutical reformulations (e.g., resin-bound sustained-release tablets) failed to curb misuse, triggering global market withdrawals. Boehringer-Ingelheim discontinued Preludin in the 1980s, replacing it with the prodrug phendimetrazine (Prelu-2), which metabolizes slowly to active phenmetrazine to deter abuse [1] [4].

Global Regulatory Shifts (1950s–2020s)

Table: Global Regulatory Status Timeline [1] [4]

DecadeRegionRegulatory Action
1950sEurope/USAMarketed as prescription appetite suppressant
1960sSwedenRestricted after IV abuse epidemic
1971USASchedule II controlled substance (CSA)
1980sGlobalVoluntary withdrawal by manufacturers
2004IsraelLast known market exit
2020sWorldwideProhibited; no active pharmaceutical formulations

The compound’s legal status evolved from widely prescribed medication to near-universal prohibition. While the U.S. and EU enforced strict controls by the 1970s, countries like Israel maintained limited availability until the early 2000s. Current international narcotics treaties list phenmetrazine under Schedule II of the 1971 UN Convention on Psychotropic Substances, restricting its production and distribution [1] [4].

Comparative Analysis of Analogous Compounds in Weight Loss Therapeutics

Phenmetrazine’s pharmacological analogs illustrate evolving strategies in obesity treatment:

  • Phendimetrazine: As a phenmetrazine prodrug, it requires hepatic conversion to exert effects, reducing abuse potential. Despite Schedule III status in the U.S., it remains rarely prescribed due to residual dependency risks [1].
  • Phentermine: Shares phenmetrazine’s VMAT2-inactive NDRA mechanism but lacks morpholine structure. It persists as a Schedule IV drug due to lower misuse rates [4] [9].
  • Modern Alternatives: GLP-1 agonists (e.g., semaglutide, tirzepatide) replaced stimulants due to superior efficacy (14.9% mean weight loss vs. phenmetrazine’s 10.6%) and minimal abuse liability. Unlike phenmetrazine, they target incretin receptors to modulate appetite and glucose metabolism [7] [8].

Table: Weight Loss Efficacy Comparison [1] [7] [8]

CompoundMean Weight Loss (%)MechanismAbuse Potential
Phenmetrazine (1950s)10.6%NDRAHigh
Phentermine7.5%NDRAModerate
Semaglutide14.9%GLP-1 receptor agonistNone
Tirzepatide15.0–20.9%GLP-1/GIP receptor dual agonistNone

The trajectory underscores a paradigm shift: from centrally acting stimulants like phenmetrazine to peripherally targeted peptides with improved safety profiles [7] [10].

Properties

Product Name

Phenmetetrazine Hydrochloride

IUPAC Name

4-ethyl-3-methyl-2-phenylmorpholine;hydrochloride

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

InChI

InChI=1S/C13H19NO.ClH/c1-3-14-9-10-15-13(11(14)2)12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H

InChI Key

ACWLWKQMVIWDBR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1C)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.